[1,1'-Biphenyl]-4-carbonyl chloride, 4'-pentyl-
Overview
Description
“[1,1’-Biphenyl]-4-carbonyl chloride, 4’-pentyl-” is a chemical compound that is used in the preparation of 4’-pentylbiphenyl-4-carboxylic acid by acidic hydrolysis using sulfuric acid as a reagent .
Synthesis Analysis
The synthesis of “[1,1’-Biphenyl]-4-carbonyl chloride, 4’-pentyl-” involves several steps. The process starts with the bromination of biphenyl to introduce a bromine atom at the end of the moiety. Then, aluminium chloride and C4H9COCl are added to the sample, followed by the addition of potassium hydroxide and NH2NH2 . At this point, the molecule will have a bromine atom on one end of the rigid core and C5H11 on the other end. Finally, the introduction of copper (I) cyanide and DMF results in the removal of the bromine and its replacement with CN, yielding the final product .Molecular Structure Analysis
The molecular structure of “[1,1’-Biphenyl]-4-carbonyl chloride, 4’-pentyl-” is represented by the chemical formula C18H19N .Chemical Reactions Analysis
“[1,1’-Biphenyl]-4-carbonyl chloride, 4’-pentyl-” can undergo various chemical reactions. For instance, it can participate in Friedel-Crafts alkylation and acylation reactions . These reactions involve the substitution of an aromatic proton by an alkyl or acyl group, respectively .Physical and Chemical Properties Analysis
“[1,1’-Biphenyl]-4-carbonyl chloride, 4’-pentyl-” has a molecular weight of 249.3502 . It is a colorless compound if isotropic or cloudy white if nematic . Its density is 1.022 g/cm3 , and it has a melting point of 22.5°C .Mechanism of Action
The mechanism of action for “[1,1’-Biphenyl]-4-carbonyl chloride, 4’-pentyl-” involves electrophilic aromatic substitution reactions. In Friedel-Crafts alkylation, a carbocation is attacked by a pi bond from an aromatic ring, replacing one of the aromatic protons with an alkyl group . In Friedel-Crafts acylation, an acyl group (C=O) is introduced into the aromatic ring through a similar mechanism .
Safety and Hazards
Future Directions
The future directions for “[1,1’-Biphenyl]-4-carbonyl chloride, 4’-pentyl-” could involve further exploration of its chemical reactions, particularly its participation in Friedel-Crafts alkylation and acylation reactions . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as to develop safer handling procedures .
Properties
IUPAC Name |
4-(4-pentylphenyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXFBGZCRAEDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069358 | |
Record name | [1,1'-Biphenyl]-4-carbonyl chloride, 4'-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59748-37-7 | |
Record name | 4′-Pentyl[1,1′-biphenyl]-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59748-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-4-carbonyl chloride, 4'-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059748377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonyl chloride, 4'-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonyl chloride, 4'-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3069358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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